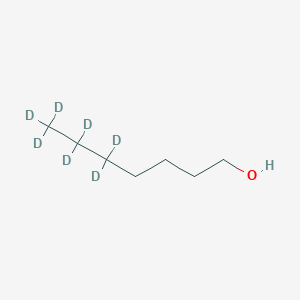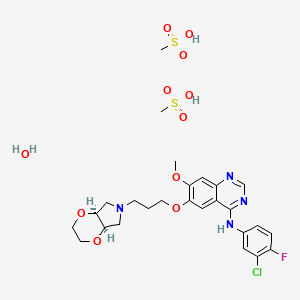
H-L-Lys(N3-Gly)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“H-L-Lys(N3-Gly)-OH” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes lysine and glycine residues, with an azide group attached to the lysine side chain. Peptides like this are often used in biochemical research and have various applications in medicine and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-L-Lys(N3-Gly)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The azide group can be introduced through specific reagents and conditions that modify the lysine residue.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process includes:
- Coupling reactions to add amino acids.
- Deprotection steps to remove protecting groups.
- Cleavage from the resin and purification using techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The azide group can undergo oxidation reactions.
Reduction: The azide group can be reduced to an amine.
Substitution: The azide group can participate in substitution reactions, such as click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide.
Reduction: Reagents like triphenylphosphine.
Substitution: Copper(I) catalysts for click chemistry.
Major Products
Oxidation: Oxidized derivatives of the peptide.
Reduction: Amine derivatives.
Substitution: Triazole-containing peptides from click chemistry.
科学研究应用
Chemistry
- Used as a building block in the synthesis of more complex peptides and proteins.
- Employed in click chemistry for bioconjugation.
Biology
- Studied for its interactions with biological molecules.
- Used in the development of peptide-based drugs.
Medicine
- Potential applications in drug delivery systems.
- Investigated for its therapeutic properties.
Industry
- Utilized in the production of peptide-based materials.
- Applied in the development of biosensors.
作用机制
The mechanism of action of “H-L-Lys(N3-Gly)-OH” depends on its specific application. In general, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. The azide group can be used for bioconjugation, allowing the peptide to be linked to other molecules for targeted delivery or imaging.
相似化合物的比较
Similar Compounds
H-L-Lys(N3)-OH: A similar peptide without the glycine residue.
H-L-Lys-Gly-OH: A similar peptide without the azide group.
H-L-Lys(N3-Ala)-OH: A similar peptide with alanine instead of glycine.
Uniqueness
“H-L-Lys(N3-Gly)-OH” is unique due to the presence of both the azide group and the glycine residue. This combination allows for specific chemical modifications and interactions that are not possible with other similar compounds.
属性
分子式 |
C8H15N5O3 |
|---|---|
分子量 |
229.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[(2-azidoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H15N5O3/c9-6(8(15)16)3-1-2-4-11-7(14)5-12-13-10/h6H,1-5,9H2,(H,11,14)(H,15,16)/t6-/m0/s1 |
InChI 键 |
JHBRZAKVPNZDFK-LURJTMIESA-N |
手性 SMILES |
C(CCNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N |
规范 SMILES |
C(CCNC(=O)CN=[N+]=[N-])CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


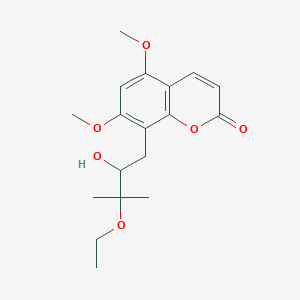
![5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401426.png)

![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401432.png)
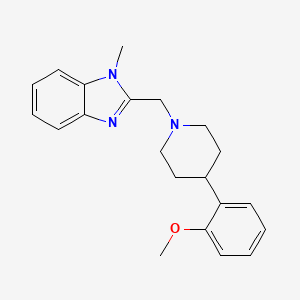
![6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate](/img/structure/B12401447.png)
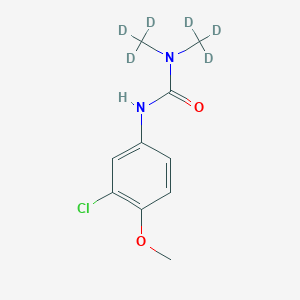


![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)
